3-Hydroxy-L-valine

Description

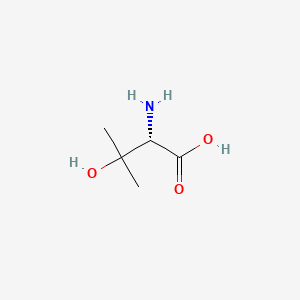

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFQSZFVGJGGP-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177352 | |

| Record name | beta-Hydroxy-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-27-5 | |

| Record name | 3-Methyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-L-THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811DM40QTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of 3-Hydroxy-L-valine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-Hydroxy-L-valine, a non-proteinogenic amino acid of significant interest. This document is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and applicable understanding for researchers in the field.

Section 1: Genesis of a Molecule - The Discovery of this compound

The discovery of this compound is intrinsically linked to the investigation of natural products, particularly those from fungal sources. Its identification emerged from studies into the chemical constituents of the mushroom Pleurocybella porrigens, also known as the angel wing mushroom.

A Serendipitous Finding in Mycology

Initial reports of unusual amino acid derivatives from Pleurocybella porrigens brought this compound into the scientific spotlight.[1][2][3] The mushroom had been traditionally consumed in Japan for a long time. However, in 2004, a series of acute encephalopathy cases, some fatal, were linked to its ingestion, particularly in individuals with compromised kidney function.[1] This tragic event spurred intensive research into the chemical composition of the mushroom to identify the potential causative agents.

The Precursor to a Toxin

Subsequent research led to the isolation and characterization of several novel amino acids from P. porrigens, all sharing a common β-hydroxyvaline backbone. It was hypothesized and later proven that these compounds were likely degradation products of a highly reactive and unstable precursor, pleurocybellaziridine.[4] This aziridine amino acid was identified as a potent toxin, and this compound is considered a stable hydrolysis product of this parent compound. The discovery of this compound is therefore a key piece of the puzzle in understanding the toxicology of this particular mushroom species.

Section 2: Isolation from Natural Sources - A Tale of Two Methodologies

The primary natural source of this compound identified to date is the fruiting body of the Pleurocybella porrigens mushroom. The isolation of this and other unusual amino acids from this matrix presents a significant challenge due to their low abundance and the complexity of the biological sample.

General Workflow for Natural Product Isolation

The isolation of amino acids from fungal material generally follows a multi-step process designed to separate compounds based on their physicochemical properties. The diagram below illustrates a typical workflow.

Caption: Generalized workflow for the isolation of this compound from its natural source.

Detailed Protocol for Isolation from Pleurocybella porrigens

While the seminal paper by Kawaguchi et al. (2010) describes the isolation of unusual amino acid derivatives, a detailed, step-by-step protocol is crucial for reproducibility. The following is a synthesized protocol based on established methods for amino acid extraction from fungal matrices.

Step 1: Extraction

-

Fresh or lyophilized fruiting bodies of Pleurocybella porrigens are homogenized.

-

The homogenized material is extracted with a polar solvent, typically an aqueous solution of ethanol or methanol, to efficiently solvate the polar amino acids. This is often performed at room temperature with stirring for several hours.

-

The mixture is then filtered or centrifuged to separate the solid debris from the liquid extract.

Step 2: Solvent Partitioning

-

The crude extract is concentrated under reduced pressure to remove the organic solvent.

-

The resulting aqueous solution is then subjected to liquid-liquid partitioning. A common system is n-butanol and water. The more polar compounds, including amino acids, will preferentially partition into the aqueous phase. This step is crucial for removing lipids and other nonpolar compounds.

Step 3: Ion-Exchange Chromatography

-

The aqueous phase from the partitioning step is loaded onto a strong cation-exchange resin (e.g., Dowex 50W).

-

The resin is washed with deionized water to remove neutral and anionic compounds.

-

The amino acids are then eluted with a gradient of a basic solution, such as aqueous ammonia or pyridine. Fractions are collected and monitored for the presence of amino acids using a suitable method like ninhydrin staining.

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

-

Fractions containing the amino acids of interest are pooled and lyophilized.

-

The residue is redissolved in a suitable solvent and subjected to reversed-phase HPLC for final purification.

-

A C18 column is typically used with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile or methanol, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape.

-

Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the pure compound.

Section 3: Chemical Synthesis - Constructing Chirality

The stereoselective synthesis of β-hydroxy-α-amino acids like this compound is a significant challenge in organic chemistry due to the presence of two adjacent stereocenters. Several strategies have been developed to address this, primarily focusing on controlling the diastereoselectivity of the key bond-forming step.

General Strategies for Asymmetric Synthesis

The synthesis of β-hydroxy-α-amino acids often involves the reaction of a glycine equivalent with an aldehyde or ketone. The main challenge lies in controlling the stereochemistry at both the α and β positions.

Caption: Key synthetic strategies for accessing this compound.

Exemplary Synthetic Approach: Diastereoselective Aldol Reaction

A common and effective method for the synthesis of syn-β-hydroxy-α-amino acids is the diastereoselective aldol reaction of a chiral glycine enolate equivalent with an aldehyde. The following protocol is a representative example adapted from the literature for the synthesis of a related compound and can be applied to the synthesis of this compound.

Step 1: Formation of the Chiral Glycinamide

-

A chiral auxiliary, such as pseudoephenamine, is reacted with a protected glycine derivative to form a chiral glycinamide. This auxiliary will direct the stereochemical outcome of the subsequent aldol reaction.

Step 2: Diastereoselective Aldol Reaction

-

The chiral glycinamide is treated with a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), at low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.

-

The enolate is then reacted with acetone (which serves as the electrophile to introduce the dimethylcarbinol group of 3-hydroxyvaline). The chiral auxiliary directs the attack of the enolate on the acetone from a specific face, leading to a high degree of diastereoselectivity.

Step 3: Hydrolysis and Deprotection

-

The resulting aldol adduct is hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and liberate the protected this compound.

-

Any remaining protecting groups on the amino and carboxyl functionalities are then removed to yield the final product.

Section 4: Characterization and Analytical Methods

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | --INVALID-LINK--[5] |

| Molecular Weight | 133.15 g/mol | --INVALID-LINK--[5] |

| IUPAC Name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid | --INVALID-LINK--[5] |

| Appearance | White crystalline solid (predicted) | General knowledge of amino acids |

| Solubility | Soluble in water, sparingly soluble in polar organic solvents | General knowledge of amino acids |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are essential for confirming the carbon skeleton and the connectivity of the molecule. The chemical shifts and coupling constants will be characteristic of the 3-hydroxyvaline structure. Predicted NMR data is available in public databases, but experimental data from isolated or synthesized material is the gold standard.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural information.

Chiral Analysis

Due to the presence of two stereocenters, this compound can exist as four possible stereoisomers. Chiral chromatography is essential to confirm the enantiomeric and diastereomeric purity of the isolated or synthesized material.

Chiral High-Performance Liquid Chromatography (HPLC):

-

Direct Method: A chiral stationary phase (CSP) that can differentiate between the stereoisomers is used.

-

Indirect Method: The amino acid is derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard reversed-phase column.[6]

Section 5: Conclusion and Future Perspectives

The discovery of this compound as a natural product has opened up new avenues of research in mycotoxicology and natural product chemistry. Its role as a stable marker for the presence of the toxic pleurocybellaziridine in Pleurocybella porrigens is of particular importance for food safety. Furthermore, the development of efficient stereoselective synthetic routes to this and related β-hydroxy-α-amino acids is crucial for further toxicological studies and for their potential use as building blocks in medicinal chemistry. Future research will likely focus on elucidating the biosynthetic pathway of pleurocybellaziridine and this compound in P. porrigens and exploring the pharmacological properties of this and other unusual amino acids.

References

- 1. namyco.org [namyco.org]

- 2. RNA-Seq analysis of the fruiting bodies and mycelia of angel-wing mushroom Pleurocybella porrigens that cause acute encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to beta-Hydroxy-L-valine: Properties, Characterization, and Applications

Foreword: Beyond the Canonical Twenty

In the expanding universe of peptide and medicinal chemistry, our focus increasingly shifts from the 20 canonical amino acids to their modified counterparts. These non-canonical amino acids (ncAAs) are not merely structural curiosities; they are powerful tools for modulating the therapeutic properties of peptides and other pharmacophores. Among these, beta-Hydroxy-L-valine ((2S)-2-amino-3-hydroxy-3-methylbutanoic acid) emerges as a particularly compelling building block. Its tertiary alcohol functionality, integrated into a familiar valine scaffold, introduces unique steric and electronic properties, offering new avenues for enhancing stability, dictating conformation, and establishing novel intermolecular interactions.

This guide provides a comprehensive technical overview of beta-Hydroxy-L-valine, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data, offering insights into the causality behind its properties and the practical methodologies required for its robust characterization and application.

Molecular Structure and Stereochemical Complexity

The fundamental identity of beta-Hydroxy-L-valine is defined by its structure. Unlike its parent, L-valine, it possesses two chiral centers: the alpha-carbon (C2) and the beta-carbon (C3). The "L-" designation, according to Fischer-Rosanoff convention, dictates the (S)-configuration at the alpha-carbon, a hallmark of naturally derived amino acids.[1][2]

The introduction of the hydroxyl group at the C3 position creates a second stereocenter. This gives rise to two distinct diastereomers for the L-alpha-amino acid: (2S, 3S) and (2S, 3R). This stereochemical nuance is critical, as the spatial orientation of the hydroxyl and methyl groups profoundly impacts how the molecule folds within a peptide chain and interacts with biological targets.

Physicochemical Properties

The physical properties of beta-Hydroxy-L-valine are summarized below. The addition of a polar hydroxyl group logically increases its affinity for polar solvents compared to L-valine, while its zwitterionic nature at neutral pH dictates its fundamental amino acid characteristics.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid | [1][3] |

| Synonyms | 3-Hydroxy-L-valine, 3-Methyl-L-threonine | [1][4] |

| CAS Number | 2280-27-5 | [3][4] |

| Molecular Formula | C₅H₁₁NO₃ | [1][3] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 205 °C | [4] |

| Solubility | Soluble in water. | [4] |

| Optical Rotation | [α]²⁰D = +11° to +14° (c=2, 6 N HCl) | [3] |

| pKa₁ (α-COOH) | ~2.1 - 2.3 (Estimated) | |

| pKa₂ (α-NH₃⁺) | ~9.1 - 9.6 (Estimated) |

A Note on Discrepancies : While a major supplier reports a positive specific rotation[3], another source lists a negative value[4]. Given the "(+)" designation in the common chemical name, the positive value is cited here with higher confidence. Researchers should confirm the rotation of their specific material.

Spectroscopic Profile: A Predictive Analysis

Acquiring a clean, unambiguous spectroscopic profile is the cornerstone of chemical characterization. While a dedicated public spectral database for beta-Hydroxy-L-valine is sparse, we can confidently predict its key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (in D₂O): The proton spectrum is expected to be relatively simple.

-

α-Proton (Hα): Unlike L-valine, which shows a doublet for Hα, the absence of a proton on the adjacent β-carbon in beta-Hydroxy-L-valine means this signal will appear as a singlet , likely in the range of δ 3.5 - 3.8 ppm .

-

Methyl Protons (2 x -CH₃): The two methyl groups attached to the β-carbon are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct singlets , likely in the range of δ 1.2 - 1.5 ppm . This is a key signature of the molecule.

-

Exchangeable Protons (-NH₂, -COOH, -OH): In D₂O, these protons will exchange with deuterium and their signals will disappear. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets.

-

-

¹³C-NMR (in D₂O):

-

Carbonyl Carbon (-COO⁻): Expected in the typical downfield region for amino acids, δ 173 - 176 ppm .

-

β-Carbon (Cβ-OH): This quaternary carbon bearing the hydroxyl group will likely appear around δ 70 - 75 ppm .

-

α-Carbon (Cα-NH₃⁺): Expected around δ 60 - 65 ppm .

-

Methyl Carbons (-CH₃): The two diastereotopic methyl carbons should give rise to two distinct signals in the range of δ 20 - 28 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and providing structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for polar molecules like amino acids.

-

Positive Mode: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 134.08 .

-

Negative Mode: Expect a signal for the deprotonated molecule [M-H]⁻ at m/z 132.06 .

-

-

Electron Ionization (EI) and Tandem MS (MS/MS) Fragmentation: High-energy fragmentation would likely proceed through characteristic pathways for amino acids.

-

Loss of Water ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a fragment at m/z 115 .

-

Loss of Carboxyl Group ([M-COOH]⁺): Decarboxylation is a hallmark of amino acid fragmentation, resulting in an iminium ion at m/z 88 . This is often the base peak for α-amino acids.[5]

-

Cleavage of Cα-Cβ Bond: This would lead to fragments corresponding to the side chain and the glycine backbone.

-

Chemical Properties and Reactivity

The synthetic utility of beta-Hydroxy-L-valine stems from the distinct reactivity of its three functional groups. For applications in peptide synthesis, selective protection is paramount.

-

α-Amino Group: A primary amine that is readily nucleophilic. It is the site of peptide bond formation and requires protection during synthesis. The most common protecting groups are tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

-

α-Carboxyl Group: Can be activated for amide bond formation using standard coupling reagents (e.g., HBTU, HATU). It can also be esterified under acidic conditions.

-

β-Hydroxyl Group: As a tertiary alcohol, it is less reactive than a primary or secondary alcohol. It is not prone to oxidation without breaking C-C bonds. While it may not always require protection during standard peptide coupling, its protection (e.g., as a silyl ether) may be necessary for synthetic routes involving harsh conditions to prevent side reactions.

Methodologies for Analysis and Characterization

Rigorous analytical methods are essential to confirm purity, identity, and stereochemical integrity.

Protocol: Stereochemical Analysis via Marfey's Method

Rationale: The resolution of the (2S, 3S) and (2S, 3R) diastereomers is a non-trivial analytical challenge. Standard chiral columns may not suffice. Derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) converts the pair of diastereomers into a new pair of diastereomers with significantly different chromatographic properties, enabling separation by standard reverse-phase HPLC. Research has shown that variants of Marfey's reagent, or even the achiral Sanger's reagent (1-fluoro-2,4-dinitrobenzene), can provide enhanced separation for β-hydroxy amino acids.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~0.5 mg of the beta-Hydroxy-L-valine sample into a 1.5 mL microcentrifuge tube.

-

Dissolve the sample in 100 µL of 1 M sodium bicarbonate (NaHCO₃) solution.

-

-

Derivatization:

-

Prepare a 1% (w/v) solution of L-FDAA in acetone (Marfey's reagent).

-

Add 200 µL of the Marfey's reagent solution to the sample tube.

-

Vortex the mixture gently to ensure homogeneity.

-

Incubate the reaction mixture in a heating block at 40°C for 75 minutes.

-

-

Quenching and Dilution:

-

After incubation, cool the sample to room temperature.

-

Add 100 µL of 2 M hydrochloric acid (HCl) to quench the reaction. The solution should become acidic.

-

Evaporate the acetone under a gentle stream of nitrogen or using a vacuum concentrator.

-

Dilute the remaining aqueous solution with 500 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Gradient: A linear gradient from 20% B to 60% B over 30 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 340 nm.

-

Analysis: The two diastereomeric derivatives should elute as distinct, well-resolved peaks. The retention times can be compared to standards of the pure diastereomers if available.

-

Conclusion: An Enabling Reagent for Modern Chemistry

beta-Hydroxy-L-valine represents more than a mere derivative; it is an enabling tool for the modern medicinal and peptide chemist. Its unique combination of a tertiary alcohol and a branched side chain provides a scaffold for designing molecules with enhanced stability, constrained conformations, and novel biological activities. A thorough understanding of its fundamental physical and chemical properties, coupled with robust analytical methodologies to discern its complex stereochemistry, is the foundation upon which its innovative applications will be built. As we continue to explore the chemical space beyond the canonical amino acids, reagents like beta-Hydroxy-L-valine will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee 250 mg | Contact Us [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. sandordemes.wordpress.com [sandordemes.wordpress.com]

3-Hydroxy-L-valine CAS number and molecular structure

An In-Depth Technical Guide to 3-Hydroxy-L-valine for Researchers and Drug Development Professionals

Introduction

This compound is a non-proteinogenic, L-alpha-amino acid, representing a hydroxylated derivative of the essential branched-chain amino acid (BCAA), L-valine. While not incorporated into proteins during ribosomal translation, its unique structural features—possessing both a hydroxyl group and the characteristic isopropyl moiety of valine—make it a compound of significant interest. Found naturally as a fungal metabolite, this compound serves as a valuable chiral building block in medicinal chemistry and a subject of study for its potential biological activities.[1] This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, biological context, and analytical methodologies, tailored for professionals in scientific research and drug development.

Section 1: Core Chemical Identity

Precise identification is paramount in chemical and pharmaceutical development. This compound is distinguished by a specific set of identifiers that differentiate it from its parent amino acid and other structural isomers.

The primary Chemical Abstracts Service (CAS) number for this compound is 2280-27-5 .[1][2] Its systematic IUPAC name is (2S)-2-amino-3-hydroxy-3-methylbutanoic acid .[1][2] It is crucial to distinguish this compound from its derivatives used in synthesis, such as N-Boc-3-hydroxy-L-valine (CAS: 102507-13-1), or isomers like 3-hydroxynorvaline and N-hydroxy-L-valine.[3][4][5]

Molecular Structure

The structure features a chiral center at the alpha-carbon (C2) in the 'L' configuration, characteristic of naturally occurring amino acids, and a tertiary alcohol at the beta-carbon (C3).

References

- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PhytoBank: Showing this compound (PHY0165953) [phytobank.ca]

- 3. H52429.MD [thermofisher.com]

- 4. 3-Hydroxynorvaline | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Hydroxy-L-valine | C5H11NO3 | CID 22859864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond the Canonical 20: A Technical Guide to the Diverse Biological Roles of Non-Proteinogenic Amino Acids

Abstract

While the twenty proteinogenic amino acids are fundamental building blocks of life, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) exists, playing critical and often overlooked roles in biology. This in-depth technical guide moves beyond the central dogma to explore the multifaceted functions of these unique molecules. We will delve into their significance as metabolic intermediates, signaling molecules, and components of natural products, with a particular focus on their burgeoning applications in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, function, and therapeutic potential of non-proteinogenic amino acids.

Introduction: Expanding the Amino Acid Alphabet

The twenty standard amino acids encoded by the universal genetic code form the basis of protein structure and function. However, nature's chemical repertoire is far more extensive. Non-proteinogenic amino acids, which are not incorporated into proteins during ribosomal translation, represent a significant and functionally diverse class of biomolecules.[1][2] These amino acids can be found in all domains of life, from bacteria and plants to animals, where they participate in a wide array of physiological processes.[1][3]

The structural diversity of NPAAs is immense, encompassing variations in side-chain structure, stereochemistry (D-amino acids), and the position of the amino group (e.g., β- or γ-amino acids).[4] This structural uniqueness underpins their diverse biological activities, which range from serving as crucial metabolic intermediates to acting as potent signaling molecules.[1][2] In recent years, the strategic incorporation of NPAAs into peptide-based therapeutics has emerged as a powerful tool to enhance their stability, potency, and bioavailability, revolutionizing aspects of drug design.[5][6][7]

This guide will provide a detailed exploration of the key biological roles of NPAAs, supported by mechanistic insights and relevant experimental methodologies.

Metabolic Intermediates: The Unseen Cogs of Cellular Machinery

Many NPAAs are essential intermediates in fundamental metabolic pathways, ensuring the smooth operation of cellular processes. Their roles are often transient but vital for the synthesis or degradation of other critical biomolecules.

The Urea Cycle: A Tale of Two NPAAs

The detoxification of ammonia, a toxic byproduct of amino acid catabolism, is a critical process in terrestrial vertebrates, primarily occurring through the urea cycle in the liver. Two key NPAAs, ornithine and citrulline , are central to this pathway.[2][8]

-

Ornithine acts as a carrier molecule, accepting a carbamoyl group to form citrulline.[8][9]

-

Citrulline is then transported out of the mitochondria and is a precursor for the synthesis of arginine, which is subsequently cleaved to produce urea and regenerate ornithine.[8][9]

The seamless cycling of ornithine and citrulline is paramount for preventing the toxic accumulation of ammonia in the body.[8]

Diagram: The Urea Cycle

Caption: The Urea Cycle, highlighting the central roles of ornithine and citrulline.

Signaling Molecules and Neurotransmitters: The Language of Cells

NPAAs are crucial players in cellular communication, acting as signaling molecules and neurotransmitters that regulate a vast array of physiological processes, particularly in the nervous system.

GABA: The Brain's Primary Inhibitory Neurotransmitter

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system.[10][11] Its primary role is to reduce neuronal excitability, thereby preventing excessive neuronal firing.[10]

Synthesis of GABA: GABA is synthesized from the proteinogenic amino acid glutamate through the action of the enzyme glutamate decarboxylase (GAD).[10][11] This enzymatic conversion represents a critical control point in regulating the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission.

Mechanism of Action: GABA exerts its effects by binding to specific receptors on the surface of neurons. The two main classes of GABA receptors are:

-

GABA_A receptors: These are ionotropic receptors that, upon GABA binding, open a chloride ion channel, leading to an influx of negatively charged chloride ions.[12][13] This hyperpolarizes the neuron, making it less likely to fire an action potential.[13]

-

GABA_B receptors: These are metabotropic receptors that are coupled to G-proteins. Their activation leads to downstream signaling cascades that can, for example, open potassium channels or inhibit calcium channels, both of which contribute to neuronal inhibition.[13]

The critical role of GABA in regulating neuronal activity makes it a key target for a wide range of therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants.[14][15]

Diagram: GABA Synthesis and Signaling

Caption: Synthesis of GABA from glutamate and its inhibitory action via the GABA_A receptor.

D-Amino Acids: Challenging the L-Stereospecific Paradigm

For a long time, D-amino acids were considered to be confined to the cell walls of bacteria. However, it is now well-established that D-amino acids, such as D-serine and D-aspartate , are present in mammals and play crucial roles in the nervous system.[16][17][18]

-

D-Serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in learning, memory, and synaptic plasticity.[17]

-

D-Aspartate is also involved in neurotransmission and has been implicated in hormonal regulation.[17][18]

The presence and function of D-amino acids in higher organisms have opened up new avenues of research into their physiological and pathological significance.

Beta-Alanine: More Than Just a Building Block

Beta-alanine is a naturally occurring beta-amino acid, meaning the amino group is at the β-position from the carboxylate group.[19] Unlike its α-isomer, it is not used for protein synthesis.[20] Its primary role is as a precursor to the dipeptide carnosine , which is found in high concentrations in muscle and brain tissue.[20] Carnosine acts as an intracellular pH buffer, helping to mitigate the drop in pH during intense exercise, thereby delaying fatigue.[20] Beta-alanine supplementation is therefore popular among athletes to enhance performance.[19][21]

Plant Defense and Allelopathy: A Chemical Arms Race

Plants produce a vast arsenal of secondary metabolites to defend themselves against herbivores, pathogens, and competing plants. Many of these defense compounds are NPAAs.

-

Canavanine , a structural analog of arginine found in certain legumes, is toxic to many herbivores.[1] If an insect ingests canavanine, it can be mistakenly incorporated into proteins in place of arginine, leading to the synthesis of non-functional proteins and ultimately, death.

-

Azetidine-2-carboxylic acid , a proline analog, also exerts its toxicity through misincorporation into proteins.[1]

These examples highlight the sophisticated chemical strategies that plants have evolved, with NPAAs playing a central role in their survival.

Therapeutic Applications and Drug Discovery: The New Frontier

The unique structural and chemical properties of NPAAs make them invaluable tools in drug discovery and development.[5][6][22]

Enhancing Peptide Therapeutics

Peptides are attractive drug candidates due to their high specificity and potency. However, their therapeutic use is often limited by poor metabolic stability (rapid degradation by proteases) and low oral bioavailability.[5][6] The incorporation of NPAAs into peptide sequences is a powerful strategy to overcome these limitations.[5][6][7]

-

Increased Proteolytic Stability: The presence of NPAAs can disrupt the recognition sites for proteases, thereby increasing the half-life of the peptide drug in the body.[7]

-

Improved Pharmacokinetic Properties: NPAAs can be designed to modulate the lipophilicity and hydrogen bonding capacity of a peptide, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

-

Conformational Constraint: The incorporation of cyclic or sterically hindered NPAAs can lock the peptide into a specific bioactive conformation, increasing its affinity and selectivity for its target.

Table 1: Examples of NPAAs Used in Drug Development

| Non-Proteinogenic Amino Acid | Key Feature | Therapeutic Advantage |

| D-Amino Acids | Altered stereochemistry | Increased resistance to proteolysis |

| N-methylated Amino Acids | Modified peptide backbone | Improved cell permeability and stability |

| β-Amino Acids | Extended peptide backbone | Resistance to proteolysis, unique conformations |

| Statine and its analogs | Transition-state isosteres | Potent enzyme inhibitors (e.g., protease inhibitors) |

NPAAs as Direct Therapeutic Agents

Some NPAAs are used directly as therapeutic agents.

-

L-DOPA (Levodopa) , a precursor to the neurotransmitter dopamine, is a cornerstone in the treatment of Parkinson's disease.[1][14]

-

Gabapentin and Pregabalin , which are GABA analogs, are widely used to treat epilepsy, neuropathic pain, and anxiety disorders.

Experimental Methodologies for the Study of Non-Proteinogenic Amino Acids

The study of NPAAs requires a specialized set of analytical techniques to identify, quantify, and characterize their function.

Workflow for the Identification and Quantification of NPAAs

A typical workflow for the analysis of NPAAs in a biological sample involves several key steps:

-

Sample Preparation: This is a critical step to remove interfering substances and enrich for the NPAAs of interest. Techniques may include protein precipitation, solid-phase extraction, and derivatization.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are commonly used to separate the complex mixture of amino acids in a sample. The choice of column and mobile phase is crucial for achieving good resolution.

-

Detection and Quantification: Mass spectrometry (MS) is the gold standard for the detection and quantification of NPAAs due to its high sensitivity and specificity. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.

Diagram: Experimental Workflow for NPAA Analysis

Caption: A generalized experimental workflow for the analysis of non-proteinogenic amino acids.

Conclusion and Future Perspectives

Non-proteinogenic amino acids represent a vast and largely untapped reservoir of biological activity. From their fundamental roles in metabolism and signaling to their transformative impact on drug discovery, it is clear that these "unnatural" amino acids are anything but. As our analytical capabilities continue to improve, we can expect to uncover even more diverse and intricate functions of NPAAs in both health and disease. The continued exploration of this expanded amino acid alphabet holds immense promise for the development of novel therapeutics and a deeper understanding of the complexity of life.

References

- 1. cultivatorphytolab.com [cultivatorphytolab.com]

- 2. fiveable.me [fiveable.me]

- 3. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. GABA - Wikipedia [en.wikipedia.org]

- 11. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Non-protein biogenic amino acids - what functions can they perform? | Foodcom S.A. [foodcom.pl]

- 15. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 17. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 18. D-Amino acid - Wikipedia [en.wikipedia.org]

- 19. β-Alanine - Wikipedia [en.wikipedia.org]

- 20. Beta-Alanine — A Beginner's Guide [healthline.com]

- 21. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 22. biosynth.com [biosynth.com]

3-Hydroxy-L-valine as a fungal secondary metabolite

An In-Depth Technical Guide to 3-Hydroxy-L-valine as a Fungal Secondary Metabolite

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a non-proteinogenic amino acid identified as a secondary metabolite in certain fungal species. As a derivative of the essential branched-chain amino acid L-valine, its unique chemical structure presents intriguing possibilities for novel biological activities and applications in drug development. This technical guide provides a comprehensive overview of this compound, commencing with the established biosynthetic pathway of its precursor, L-valine, and postulating the subsequent hydroxylation mechanism. We will delve into its chemical and physical properties, present methodologies for its isolation and characterization, and explore its potential biological significance. This document is intended to serve as a foundational resource for researchers seeking to investigate this fascinating fungal metabolite.

Introduction to this compound

This compound, with the systematic IUPAC name (2S)-2-amino-3-hydroxy-3-methylbutanoic acid, is a hydroxylated derivative of the proteinogenic amino acid L-valine.[1] It is classified as a non-proteinogenic L-alpha-amino acid and has been identified as a secondary metabolite produced by fungi.[1] Notably, its presence has been confirmed in the mushroom Pleurocybella porrigens, also known as the angel-wing mushroom.[1] The introduction of a hydroxyl group at the tertiary carbon of the valine side chain significantly alters the molecule's polarity and potential for hydrogen bonding, suggesting that its biological activities may differ from its precursor.

The study of fungal secondary metabolites is a cornerstone of natural product drug discovery, yielding numerous clinically significant compounds.[2] Understanding the biosynthesis, chemical properties, and biological functions of novel metabolites like this compound is crucial for unlocking their therapeutic potential.

Biosynthesis of this compound: A Proposed Pathway

The biosynthesis of this compound in fungi is logically divided into two key stages: the well-characterized synthesis of its precursor, L-valine, and the subsequent, less understood hydroxylation event.

The L-valine Biosynthetic Pathway

Fungi synthesize L-valine from pyruvate through a series of enzymatic reactions common to the branched-chain amino acid (BCAA) biosynthesis pathway.[3][4] This pathway is highly conserved across many fungal species.[3][4] The key enzymatic steps are outlined below.[5][6]

-

Acetohydroxyacid Synthase (AHAS): This enzyme catalyzes the condensation of two pyruvate molecules to form α-acetolactate.[6][7]

-

Acetohydroxyacid Isomeroreductase (AHAIR): α-acetolactate is then isomerized and reduced to α,β-dihydroxyisovalerate.[5]

-

Dihydroxyacid Dehydratase (DHAD): A dehydration reaction catalyzed by DHAD converts α,β-dihydroxyisovalerate to α-ketoisovalerate.[5]

-

Branched-Chain Amino Acid Transaminase (BCAT): In the final step, α-ketoisovalerate undergoes transamination, typically with glutamate as the amino donor, to yield L-valine.[6]

Caption: Biosynthetic pathway of L-valine from pyruvate in fungi.

Proposed Hydroxylation of L-valine

The conversion of L-valine to this compound involves the stereospecific introduction of a hydroxyl group at the C3 position. This is likely catalyzed by a hydroxylase enzyme. In fungi, two major classes of hydroxylases are commonly involved in the modification of amino acids and other secondary metabolites:

-

Cytochrome P450 Monooxygenases (P450s): This large superfamily of enzymes is known to catalyze a wide range of oxidative reactions, including hydroxylation.[8]

-

α-Ketoglutarate/Fe(II)-dependent Dioxygenases: These enzymes are also frequently responsible for the hydroxylation of amino acid residues within natural product biosynthetic pathways, such as the hydroxylation of proline in echinocandin biosynthesis.[9]

Given the nature of the reaction, an α-ketoglutarate/Fe(II)-dependent dioxygenase is a strong candidate for the hydroxylation of L-valine. These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrates to hydroxylate their target molecule.

Caption: Proposed enzymatic hydroxylation of L-valine to this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its isolation, characterization, and evaluation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid | [1] |

| Synonyms | beta-Hydroxy-L-valine, (2S)-2-amino-3-hydroxy-3-methyl-butanoic acid | [1] |

| Monoisotopic Mass | 133.0739 Da | [1] |

| Topological Polar Surface Area | 83.6 Ų | [1] |

Methodologies for Study

Fungal Cultivation and Metabolite Extraction

The production of this compound will be dependent on the specific fungal strain and culture conditions. A general protocol for the cultivation and extraction of fungal secondary metabolites is provided below.

Protocol 1: Fungal Cultivation and Extraction

-

Inoculation and Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Peptone Dextrose) with the fungal strain of interest (e.g., Pleurocybella porrigens). Incubate at an appropriate temperature (typically 25-28°C) with shaking for a defined period (e.g., 7-21 days) to allow for biomass growth and secondary metabolite production.

-

Harvesting: Separate the fungal mycelia from the culture broth by filtration.

-

Extraction:

-

Broth Extraction: Extract the filtered broth with an organic solvent such as ethyl acetate or butanol. The choice of solvent will depend on the polarity of the target compound.

-

Mycelial Extraction: The fungal biomass can be freeze-dried, ground to a powder, and extracted with a solvent like methanol or a methanol/dichloromethane mixture.

-

-

Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain a crude extract.

Caption: General workflow for fungal metabolite extraction.

Isolation and Purification

The isolation of this compound from the crude extract will likely require a combination of chromatographic techniques.

Protocol 2: Purification of this compound

-

Initial Fractionation: Subject the crude extract to column chromatography using a stationary phase like silica gel or a reversed-phase material (e.g., C18). Elute with a solvent gradient of increasing polarity (e.g., hexane to ethyl acetate for normal phase, or water to methanol/acetonitrile for reversed-phase).

-

Bioassay-Guided Fractionation (Optional): If a specific biological activity is being screened for, test the fractions to identify those with the desired activity. This can help to guide the purification process.

-

High-Performance Liquid Chromatography (HPLC): Further purify the active or interesting fractions using semi-preparative or preparative HPLC. A reversed-phase C18 column is often suitable for polar compounds like amino acid derivatives.

-

Purity Assessment: Analyze the purified compound by analytical HPLC to assess its purity.

Structural Elucidation

The structure of the purified compound can be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition of the molecule.[1][10] Tandem MS (MS/MS) can be used to obtain fragmentation patterns that provide structural information.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure and stereochemistry of the molecule.[11][12][13]

Table of Expected Spectroscopic Data for L-valine (for comparison):

| Technique | Solvent | Chemical Shift (δ) ppm | Source |

| ¹H NMR | D₂O | 3.60 (d, 1H, α-CH), 2.27 (m, 1H, β-CH), 1.02 (d, 3H, γ-CH₃), 0.98 (d, 3H, γ'-CH₃) | [11] |

| ¹³C NMR | D₂O | 177.09 (C=O), 63.08 (α-C), 31.83 (β-C), 20.70 (γ-C), 19.37 (γ'-C) | [11] |

Biological Activity and Potential Applications

While the specific biological activities of this compound are not yet well-defined, some related compounds from Pleurocybella porrigens have shown weak cytotoxicity against mouse cerebrum glial cells.[14] The structural similarity to L-valine, an essential amino acid with roles in metabolism and signaling, suggests several avenues for investigation.[15]

Potential as an Antifungal or Antimicrobial Agent

Non-proteinogenic amino acids produced by fungi can act as antimetabolites, interfering with the metabolic pathways of competing organisms. The BCAA biosynthesis pathway is a known target for antifungal drug development as it is essential for fungi but absent in humans.[15][16] this compound could potentially act as an inhibitor of enzymes within this pathway or be mistakenly incorporated into peptides, leading to non-functional products.

Role in Non-Ribosomal Peptide Synthesis

Fungi utilize non-ribosomal peptide synthetases (NRPSs) to produce a vast array of bioactive peptides.[17][18] These enzymes can incorporate non-proteinogenic amino acids, and modifications such as hydroxylation are common.[2][8] It is plausible that this compound serves as a building block for more complex non-ribosomal peptides with unique biological activities.

Potential in Drug Development

The unique stereochemistry and functional groups of non-proteinogenic amino acids make them valuable chiral building blocks in synthetic chemistry for the development of novel pharmaceuticals. The hydroxyl group of this compound provides a reactive handle for further chemical modification, opening possibilities for the creation of new drug candidates.

Future Directions

The study of this compound is still in its early stages, and numerous research opportunities exist:

-

Identification of the Biosynthetic Gene Cluster: Genome sequencing of Pleurocybella porrigens and other producing fungi, followed by bioinformatic analysis, could identify the gene cluster responsible for the biosynthesis of this compound, including the specific hydroxylase enzyme.

-

Heterologous Expression and Enzyme Characterization: Cloning and expressing the putative hydroxylase gene in a heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae) would allow for its biochemical characterization and confirmation of its function.

-

Comprehensive Biological Screening: Purified this compound should be screened against a wide range of biological targets, including fungal and bacterial pathogens, cancer cell lines, and viral replication assays, to determine its bioactivity profile.

-

Metabolic Engineering for Improved Production: Once the biosynthetic pathway is fully elucidated, metabolic engineering strategies could be employed in a suitable host to overproduce this compound for further study and potential commercial applications.

Conclusion

This compound represents an intriguing fungal secondary metabolite with untapped potential. Its biosynthesis, stemming from the fundamental branched-chain amino acid pathway, and subsequent modification by a putative hydroxylase, highlight the elegant chemical diversification strategies employed by fungi. While significant research is still required to fully elucidate its biological function and biosynthetic machinery, this guide provides a solid foundation for future investigations. The exploration of such novel natural products is essential for the continued discovery of new therapeutic agents and a deeper understanding of fungal metabolism.

References

- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Branched-chain amino acid biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eukaryotes synthesize L-valine [yffoodingredients.com]

- 7. researchgate.net [researchgate.net]

- 8. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and genetic characterization of fungal proline hydroxylase in echinocandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. physics.uz.ua [physics.uz.ua]

- 11. bmse000052 L-Valine at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 14. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 15. Characterization of the branched chain amino acid metabolic pathway and its regulators in Aspergillus nidulans [krex.k-state.edu]

- 16. researchgate.net [researchgate.net]

- 17. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 18. publish.obsidian.md [publish.obsidian.md]

Spectroscopic Data of 3-Hydroxy-L-valine: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Hydroxy-L-valine, a non-proteinogenic β-hydroxy α-amino acid. As a crucial chiral building block in the synthesis of complex natural products and pharmaceuticals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in drug discovery and development. This document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established scientific principles and supported by comparative data from the parent amino acid, L-valine.

Introduction to this compound: Structure and Significance

This compound, systematically named (2S,3R)-2-amino-3-hydroxy-3-methylbutanoic acid, is a derivative of the essential amino acid L-valine, featuring a hydroxyl group at the β-carbon (C3). This structural modification introduces a new stereocenter and significantly alters the molecule's polarity and potential for hydrogen bonding, making it a valuable synthon in organic chemistry. Its presence in various natural products underscores its biological relevance and potential for therapeutic applications. The complete spectroscopic characterization of this molecule is therefore essential for its unambiguous identification, purity assessment, and quality control in synthetic and natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that, when compared to its parent compound L-valine, reveal the impact of the β-hydroxyl group.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6 mL of deuterium oxide (D₂O). D₂O is a common solvent for amino acids as it solubilizes the zwitterionic form and exchanges with labile protons (e.g., -OH, -NH₂, -COOH), simplifying the spectrum by removing their signals. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Parameters: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is performed with a 90° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 5 seconds, and 16-32 scans for adequate signal-to-noise.

-

¹³C NMR: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used with a spectral width of ~200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio for all carbon signals, including the quaternary carbon.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the α-proton and the two methyl groups.

-

α-Proton (H2): This proton is adjacent to the amino group. In L-valine, this proton typically appears as a doublet around 3.6 ppm[1]. In this compound, the presence of the neighboring hydroxyl group at C3 is expected to induce a downfield shift due to its electron-withdrawing nature. Therefore, the α-proton is anticipated to resonate as a singlet (due to the absence of a proton on the adjacent C3) at approximately 3.8-4.0 ppm .

-

Methyl Protons (H4 and H5): In L-valine, the two methyl groups are diastereotopic and appear as two distinct doublets around 1.0 ppm[1]. For this compound, these two methyl groups are attached to a quaternary carbon (C3) and are chemically equivalent. Consequently, they are expected to produce a single, sharp singlet integrating to six protons. This signal is likely to be shifted slightly downfield compared to L-valine due to the proximity of the hydroxyl group, appearing around 1.2-1.4 ppm .

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

-

Carboxyl Carbon (C1): Similar to other amino acids, the carboxyl carbon is the most downfield signal, expected in the range of 175-180 ppm .

-

α-Carbon (C2): The carbon bearing the amino group in L-valine resonates at approximately 61 ppm[2]. The hydroxyl group at C3 in this compound will have a lesser effect on C2 compared to C3. A slight shift is expected, with the resonance likely appearing around 62-65 ppm .

-

β-Carbon (C3): This is the most significantly affected carbon. In L-valine, the C3 is a methine carbon resonating around 30 ppm[2]. In this compound, this carbon is now a quaternary carbon bonded to a hydroxyl group. This will cause a substantial downfield shift, and the signal is predicted to be in the 70-75 ppm range. Due to being a quaternary carbon, this signal will likely be of lower intensity.

-

Methyl Carbons (C4 and C5): The two equivalent methyl carbons in this compound are expected to appear as a single peak. In L-valine, the diastereotopic methyl carbons are found around 18-19 ppm[2]. The deshielding effect of the adjacent hydroxyl group will shift this signal downfield, likely into the 25-30 ppm range.

| Compound | ¹H NMR Chemical Shifts (δ, ppm in D₂O) | ¹³C NMR Chemical Shifts (δ, ppm in D₂O) |

| L-Valine | H2: ~3.6 (d), H3: ~2.3 (m), H4/H5: ~1.0 (d)[1] | C1: ~175, C2: ~61, C3: ~30, C4/C5: ~18-19[2] |

| This compound (Predicted) | H2: ~3.8-4.0 (s), H4/H5: ~1.2-1.4 (s) | C1: ~175-180, C2: ~62-65, C3: ~70-75, C4/C5: ~25-30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound, typically acquired as a KBr pellet, will show characteristic absorptions for the amino acid and hydroxyl functionalities.

Experimental Protocol: IR Data Acquisition

A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound is expected to display the following key absorption bands:

-

O-H and N-H Stretching (3500-2500 cm⁻¹): A very broad and strong absorption band is expected in this region. This band arises from the overlapping stretching vibrations of the hydroxyl (-OH) group, the protonated amino group (-NH₃⁺), and the carboxylic acid O-H. This is characteristic of amino acids in their zwitterionic solid state[3].

-

C-H Stretching (3000-2850 cm⁻¹): Weaker absorptions corresponding to the stretching of the methyl C-H bonds will be present in this region.

-

Carboxylate Asymmetric Stretching (1600-1550 cm⁻¹): A strong, sharp peak corresponding to the asymmetric stretching of the carboxylate group (-COO⁻) is a hallmark of the zwitterionic form of an amino acid[3].

-

Ammonium Bending (1550-1480 cm⁻¹): A medium to strong absorption from the bending vibration of the protonated amino group (-NH₃⁺) is also expected in this region, often appearing as a shoulder on the carboxylate peak[3].

-

C-O Stretching (1150-1050 cm⁻¹): A strong band corresponding to the C-O stretching of the tertiary alcohol is anticipated in this region. This band is absent in the spectrum of L-valine and is a key diagnostic feature for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound. The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid for positive ion mode) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion.

Diagram: Mass Spectrometry Fragmentation Logic

Caption: Predicted ESI-MS fragmentation of this compound.

Mass Spectral Analysis

-

Molecular Ion: In positive ion ESI-MS, this compound (C₅H₁₁NO₃, exact mass: 133.0739) will be detected as the protonated molecule [M+H]⁺ at m/z 134.0817 . The high-resolution mass measurement can confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Key expected fragments include:

-

Loss of water (H₂O): A prominent peak at m/z 116.0711 ([M+H-H₂O]⁺) resulting from the facile loss of the hydroxyl group and a proton.

-

Loss of the carboxyl group (as formic acid, HCOOH): Decarboxylation is a common fragmentation pathway for amino acids, leading to a fragment at m/z 88.0757 ([M+H-HCOOH]⁺)[4].

-

Cleavage of the Cα-Cβ bond: This would result in a fragment corresponding to the loss of the C₃H₇O side chain, although this may be less favored than the other pathways.

-

Conclusion

The spectroscopic characterization of this compound reveals a unique set of spectral data that clearly distinguishes it from its parent amino acid, L-valine. The presence of the β-hydroxyl group introduces significant and predictable changes in the NMR, IR, and MS spectra. In NMR, the key diagnostic features are the downfield shift and singlet nature of the α-proton and the appearance of the two methyl groups as a single downfield-shifted singlet. The IR spectrum is characterized by a strong C-O stretching band of the tertiary alcohol. Mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns, including the loss of water. This comprehensive spectroscopic profile serves as a reliable reference for the identification and quality assessment of this compound in research and development settings.

References

The Biosynthesis of 3-Hydroxy-L-valine: An In-depth Technical Guide

Abstract

3-Hydroxy-L-valine is a non-proteinogenic amino acid of significant interest due to its presence in various natural products with potential therapeutic applications. As a fungal metabolite, its biosynthesis is of particular relevance to researchers in natural product synthesis, metabolic engineering, and drug development. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathways leading to this compound. We begin by detailing the well-established biosynthesis of its precursor, L-valine. Subsequently, we explore the two primary hypotheses for the formation of this compound: direct enzymatic hydroxylation of L-valine and its synthesis via non-ribosomal peptide synthetase (NRPS) machinery. This guide also outlines detailed experimental methodologies for the elucidation of the definitive biosynthetic route, including enzyme assays and genetic approaches. Finally, we present a framework for the characterization of the enzymes involved and discuss future research directions in harnessing this pathway for biotechnological applications.

Introduction to this compound

This compound is a β-hydroxylated amino acid that has been identified as a constituent of various fungal metabolites.[1] Its unique structure, featuring a hydroxyl group at the C3 position of the valine side chain, contributes to the biological activity of the parent natural products. The presence of this functional group can influence the molecule's conformation, solubility, and interaction with biological targets. One notable source of this compound is the angel-wing mushroom, Pleurocybella porrigens.[2] Understanding the biosynthesis of this modified amino acid is crucial for the potential production of novel pharmaceuticals and other high-value chemicals.

The Foundational Pathway: Biosynthesis of L-valine

The biosynthesis of this compound is presumed to originate from the proteinogenic amino acid L-valine. The pathway for L-valine biosynthesis is highly conserved in bacteria, archaea, fungi, and plants.[3] It commences with the central metabolite pyruvate and involves a series of four key enzymatic reactions.[4]

The enzymes involved in the biosynthesis of L-valine are:

-

Acetohydroxyacid synthase (AHAS): Catalyzes the condensation of two pyruvate molecules.

-

Acetohydroxyacid isomeroreductase (AHAIR): Reduces and rearranges the intermediate.

-

Dihydroxyacid dehydratase (DHAD): Performs a dehydration reaction.

-

Valine aminotransferase (VAT): Transfers an amino group to form L-valine.[3]

Caption: The biosynthetic pathway of L-valine from pyruvate.

Hypothesized Biosynthetic Pathways to this compound

While the precise biosynthetic pathway for this compound has not been fully elucidated, two primary hypotheses exist based on known enzymatic reactions in fungi and other microorganisms.

Hypothesis A: Direct Post-synthesis Hydroxylation of L-valine

This hypothesis posits that L-valine is first synthesized via the canonical pathway and is subsequently hydroxylated at the C3 position by a dedicated hydroxylase enzyme. Fungi are known to possess a wide array of hydroxylating enzymes, such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases, which are capable of modifying a diverse range of substrates, including amino acids.[5][6]

The hydroxylation of other amino acids is well-documented. For instance, phenylalanine hydroxylase converts phenylalanine to tyrosine, and various enzymes are known to hydroxylate proline and lysine.[5] A similar, yet-to-be-identified "L-valine-3-hydroxylase" could catalyze the final step in this compound biosynthesis.

Caption: Putative direct hydroxylation of L-valine.

Hypothesis B: Synthesis via Non-Ribosomal Peptide Synthetases (NRPS)

An alternative and compelling hypothesis involves the action of Non-Ribosomal Peptide Synthetases (NRPSs). NRPSs are large, multi-domain enzymes found in bacteria and fungi that synthesize a wide array of peptides, many of which have important biological activities.[7][8] A key feature of NRPSs is their ability to incorporate non-proteinogenic amino acids and to modify amino acid residues during the synthesis process.[9]

The modular nature of NRPSs allows for domains that can perform various chemical modifications, including hydroxylation, on the amino acid substrate while it is tethered to the enzyme complex.[7] It is therefore plausible that a specific NRPS module in fungi like Pleurocybella porrigens is responsible for both the recognition of L-valine and its subsequent hydroxylation at the C3 position before or during its incorporation into a larger peptide, which is then hydrolyzed to release this compound.

Caption: Hypothetical NRPS-mediated synthesis of this compound.

Experimental Methodologies for Pathway Elucidation

To definitively establish the biosynthetic pathway of this compound, a combination of biochemical and molecular biology techniques should be employed.

Enzyme Assays for L-valine Hydroxylase Activity

Objective: To detect and characterize a putative L-valine-3-hydroxylase in cell-free extracts of Pleurocybella porrigens.

Protocol:

-

Preparation of Cell-Free Extract:

-

Grow mycelia of P. porrigens in a suitable liquid medium.

-

Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol).

-

Disrupt the cells by sonication or with a French press in the presence of protease inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear cell-free extract.

-

-

Enzyme Assay:

-

Set up reaction mixtures containing:

-

Cell-free extract

-

L-valine (substrate)

-

Required cofactors (e.g., NADPH for P450s, or α-ketoglutarate, Fe(II), and ascorbate for dioxygenases)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by adding a quenching agent (e.g., methanol or trichloroacetic acid).

-

-

Product Detection and Quantification:

-

Analyze the reaction mixture for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Quantify the product by comparing its peak area to a standard curve of synthetic this compound.

-

Identification of Biosynthetic Genes

Objective: To identify the gene(s) responsible for the biosynthesis of this compound in P. porrigens.

Protocol:

-

Genome Sequencing and Bioinformatic Analysis:

-

Sequence the genome of P. porrigens.

-

Search the genome for sequences homologous to known hydroxylases (e.g., cytochrome P450s, dioxygenases) and NRPSs.

-

-

Gene Knockout and Heterologous Expression:

-

Generate targeted knockout mutants of candidate genes in P. porrigens.

-

Analyze the mutants for their ability to produce this compound.

-

Alternatively, express the candidate genes in a heterologous host (e.g., Saccharomyces cerevisiae or Aspergillus oryzae) and assay for the production of this compound.

-

Caption: Workflow for elucidating the this compound biosynthetic pathway.

Data Summary and Future Directions

The elucidation of the this compound biosynthetic pathway will require the determination of key enzymatic parameters.

| Parameter | Description | Experimental Approach |

| Substrate Specificity | The range of amino acids that the enzyme can hydroxylate. | Enzyme assays with various amino acid analogues. |

| Kinetic Parameters (Km, Vmax) | The affinity of the enzyme for its substrate and its maximum reaction rate. | Enzyme assays with varying substrate concentrations. |

| Cofactor Requirements | The specific cofactors needed for enzymatic activity. | Enzyme assays with and without potential cofactors. |

| Optimal pH and Temperature | The conditions under which the enzyme exhibits maximum activity. | Enzyme assays across a range of pH and temperatures. |

Future research should focus on the purification and detailed characterization of the enzyme(s) involved in this compound biosynthesis. Once the genes are identified, they can be used in metabolic engineering strategies to produce this compound in a heterologous host, enabling its large-scale production for potential pharmaceutical and biotechnological applications.

References

- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical elucidation of acute encephalopathy by ingestion of angel-wing mushroom (Pleurocybella porrigens) — involvement of three constituents in onset — - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valine - Wikipedia [en.wikipedia.org]

- 4. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 8. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-Hydroxy-L-valine: Principles and Methodologies for Preformulation and Development

Introduction: The Significance of 3-Hydroxy-L-valine in Modern Research

This compound, a hydroxylated derivative of the essential branched-chain amino acid L-valine, is a molecule of increasing interest in the fields of biotechnology and pharmaceutical sciences. As a chiral building block, it holds potential for the synthesis of novel peptides, antibiotics, and other complex therapeutic agents. Its structural similarity to L-valine, a key player in protein synthesis and metabolic regulation, also makes it a valuable tool for studying biochemical pathways and the effects of amino acid modifications.

Successful utilization of this compound in any application, from laboratory research to drug product formulation, is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are its solubility and stability. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and control the solubility and stability of this compound. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their assessment, and discuss the critical factors that influence them.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and route of administration. For this compound, its zwitterionic nature, arising from the presence of both a carboxylic acid and an amino group, alongside a hydroxyl group, dictates a complex solubility behavior.

Theoretical Considerations for Solubility